molecular formula C14H19NO2 B13083804 5-((4-Methoxybenzyl)(methyl)amino)pent-3-YN-1-OL

5-((4-Methoxybenzyl)(methyl)amino)pent-3-YN-1-OL

Cat. No.: B13083804
M. Wt: 233.31 g/mol
InChI Key: PLLWJORXBPTVAH-UHFFFAOYSA-N
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Description

5-((4-Methoxybenzyl)(methyl)amino)pent-3-YN-1-OL is an organic compound with the molecular formula C13H17NO2 It is characterized by the presence of a methoxybenzyl group, a methylamino group, and a pentyn-1-ol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Methoxybenzyl)(methyl)amino)pent-3-YN-1-OL typically involves the reaction of 4-methoxybenzyl chloride with methylamine to form 4-methoxybenzylmethylamine. This intermediate is then reacted with 3-pentyn-1-ol under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

5-((4-Methoxybenzyl)(methyl)amino)pent-3-YN-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The triple bond in the pentyn-1-ol chain can be reduced to form a saturated alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bond.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a saturated alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-((4-Methoxybenzyl)(methyl)amino)pent-3-YN-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-((4-Methoxybenzyl)(methyl)amino)pent-3-YN-1-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol: Similar structure but with a shorter carbon chain.

    3-Pentyn-1-ol: Lacks the methoxybenzyl and methylamino groups.

    4-Pentyn-1-ol: Similar structure but lacks the methoxybenzyl and methylamino groups.

Uniqueness

5-((4-Methoxybenzyl)(methyl)amino)pent-3-YN-1-OL is unique due to the presence of both the methoxybenzyl and methylamino groups, which confer specific chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methyl-methylamino]pent-3-yn-1-ol

InChI

InChI=1S/C14H19NO2/c1-15(10-4-3-5-11-16)12-13-6-8-14(17-2)9-7-13/h6-9,16H,5,10-12H2,1-2H3

InChI Key

PLLWJORXBPTVAH-UHFFFAOYSA-N

Canonical SMILES

CN(CC#CCCO)CC1=CC=C(C=C1)OC

Origin of Product

United States

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